methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate
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Overview
Description
methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound, in particular, features a thiophene ring substituted with a naphthalene moiety and an acetamido group, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a naphthalene-based acetamide . The reaction typically requires the use of a suitable catalyst and specific reaction conditions to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . Additionally, it is used in the study of molecular interactions and mechanisms of action in biological systems . In industry, it can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways in biological systems . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
methyl 3-[2-(naphthalen-1-yl)acetamido]thiophene-2-carboxylate can be compared with other similar compounds, such as other thiophene derivatives and naphthalene-based molecules . Similar compounds include Methyl 3-(2-(4-chloronaphthalen-1-yl)acetamido)thiophene-2-carboxylate and Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C18H15NO3S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 3-[(2-naphthalen-1-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)17-15(9-10-23-17)19-16(20)11-13-7-4-6-12-5-2-3-8-14(12)13/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
DYRVYVWQRUSNMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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